3-Bromo-2-methylpropyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-bromo-2-methylpropyl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-5(3-7)4-9-6(2)8/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKUTLXLSVFBAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing Brominated Organic Compounds in Synthetic Chemistry
Brominated organic compounds, or organobromides, are a cornerstone of modern synthetic chemistry. cambridgescholars.com The introduction of a bromine atom into an organic molecule, a process known as bromination, is a fundamental transformation that provides a gateway to a vast array of other functional groups. fiveable.meacs.orgnih.gov The carbon-bromine (C-Br) bond has a moderate bond dissociation energy, making it stable enough to be carried through multi-step syntheses but reactive enough to participate in subsequent reactions. wikipedia.org
The significance of organobromides stems from their reactivity. The bromine atom is a good leaving group in nucleophilic substitution reactions and facilitates elimination reactions to form alkenes. wikipedia.org Furthermore, alkyl and aryl bromides are common precursors for the formation of organometallic reagents, such as Grignard reagents and organolithium compounds, which are essential for creating new carbon-carbon bonds.
These characteristics make brominated compounds indispensable intermediates in the synthesis of a wide range of products, including:
Pharmaceuticals: Many drug molecules incorporate structures built using organobromide intermediates. fiveable.meacs.org
Agrochemicals: Herbicides and pesticides often rely on synthetic routes involving brominated precursors. fiveable.meacs.org
Flame Retardants: Polybrominated compounds have been widely used as fire retardants in plastics and textiles. acs.orgwikipedia.org
Advanced Materials: They serve as monomers or building blocks for specialty polymers and other materials.
Significance of Ester Derivatives in Organic Synthesis and Advanced Materials
Esters are a class of organic compounds defined by the presence of a carbonyl group adjacent to an ether linkage (R-COO-R'). numberanalytics.com This functional group is widespread in nature, contributing to the characteristic fragrances of fruits and flowers, and is a key structural element in lipids and other biologically vital molecules. pressbooks.pubwikipedia.org In the realms of organic synthesis and material science, esters are of paramount importance. numberanalytics.com
Their utility in synthesis is multifaceted. Esters are relatively stable and less reactive than other carboxylic acid derivatives like acid chlorides, which makes them easier to handle and allows for selective reactions elsewhere in a molecule. wikipedia.orglibretexts.org However, they are sufficiently reactive to undergo several important transformations:
Hydrolysis: Esters can be converted back to a carboxylic acid and an alcohol under either acidic or basic (saponification) conditions. pressbooks.publibretexts.org
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce esters to primary alcohols. libretexts.org
Transesterification: The alcohol portion of an ester can be exchanged, which is a useful method for synthesizing different ester variants. numberanalytics.com
Condensation Reactions: Esters participate in key carbon-carbon bond-forming reactions like the Claisen condensation. numberanalytics.com
In materials science, the most significant application of esters is in the production of polyesters. numberanalytics.comwikipedia.org These polymers, formed by linking monomers with ester bonds, have diverse properties and applications, from clothing fibers and beverage containers (polyethylene terephthalate, PET) to biodegradable plastics (polylactic acid, PLA). numberanalytics.com
Overview of Key Research Avenues for 3 Bromo 2 Methylpropyl Acetate
De Novo Synthesis from Alkene Precursors
A logical and common strategy for the synthesis of this compound begins with the readily available alkene, methylpropene. This multi-step process involves the sequential formation of key intermediates. brainly.com
Hydrobromination of Methylpropene to Form Brominated Intermediates
The initial step involves the electrophilic addition of hydrogen bromide (HBr) to methylpropene. brainly.comlibretexts.org This reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon with the most hydrogen atoms, and the bromine atom adds to the more substituted carbon. fiveable.mevaia.com This regioselectivity leads to the formation of a stable tertiary carbocation intermediate. fiveable.mevaia.comgauthmath.com The subsequent attack by the bromide ion results in the major product, 2-bromo-2-methylpropane (B165281), with 1-bromo-2-methylpropane (B43306) being a minor product. vaia.com The reaction proceeds via a two-step mechanism involving protonation and bromide addition. libretexts.org
Reaction Conditions for Hydrobromination of Methylpropene
| Reactant | Reagent | Product | Conditions |
|---|
Selective Oxidation of Alkyl Halides to Alcohols
The conversion of the resulting alkyl halide, specifically the desired primary alkyl halide precursor, to an alcohol is a critical transformation. While direct oxidation of the tertiary halide 2-bromo-2-methylpropane is not feasible for this synthesis, if the anti-Markovnikov addition product (1-bromo-2-methylpropane) were favored, it could be converted to an alcohol. Primary alkyl halides can be transformed into primary alcohols through substitution reactions, for instance, using a strong base like sodium hydroxide (B78521). orgosolver.commasterorganicchemistry.com These primary alcohols can then be oxidized. orgosolver.com
The selective oxidation of a primary alcohol to an aldehyde can be achieved using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). brainly.comscienceready.com.au Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would lead to the formation of a carboxylic acid. scienceready.com.auchemistrysteps.com
Esterification of Brominated Alcohols with Acetic Anhydride (B1165640) or Acetyl Chloride
The final step in this de novo synthesis is the esterification of the brominated alcohol intermediate, 3-bromo-2-methylpropan-1-ol (B1332129), to yield this compound. This can be effectively accomplished using either acetic anhydride or acetyl chloride, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. brainly.comlibretexts.org
The reaction with acetic anhydride involves the nucleophilic attack of the alcohol onto one of the carbonyl carbons of the anhydride. libretexts.org This is followed by the elimination of a carboxylate leaving group. libretexts.org Similarly, acetyl chloride reacts with the alcohol, where the chloride ion is the leaving group.
Derivatization Strategies for this compound from Related Precursors
Alternative synthetic routes leverage precursors that already contain the core carbon skeleton and either the bromine or the alcohol functionality.
Routes from Brominated Alcohols
A more direct approach starts from the commercially available 3-bromo-2-methylpropan-1-ol. sigmaaldrich.com This precursor can be directly esterified to form the target compound. The esterification is typically carried out by reacting the alcohol with acetic anhydride or acetyl chloride. brainly.com This method is efficient as it bypasses the initial hydrobromination and oxidation steps.
Esterification of 3-Bromo-2-methylpropan-1-ol
| Reactant | Reagent | Product |
|---|
Approaches from Carboxylic Acids
Synthesizing this compound from a carboxylic acid precursor is also a viable, though less direct, method. One could envision starting with bromoacetic acid and esterifying it with 2-methylpropan-1-ol. However, a more common industrial method for producing bromoacetic acid esters involves reacting acetic acid with bromine in a mixture of acetic anhydride and pyridine, followed by esterification. google.com This process generates the bromoacetyl group which can then be attached to the desired alcohol.
Another strategy involves the conversion of a suitable carboxylic acid to an alcohol, which can then be brominated and esterified. For instance, a carboxylic acid can be reduced to a primary alcohol using a reducing agent. This alcohol can then be subjected to bromination and subsequent esterification as described in the previous sections.
Reactions Involving the Ester Functionality
The acetate group in this compound can also undergo characteristic transformations, primarily hydrolysis, transesterification, and reduction.
Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and excess water, the ester is protonated at the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. The reaction is an equilibrium process, and its mechanism is the reverse of Fischer esterification. The products are 3-bromo-2-methylpropan-1-ol and acetic acid.
Base-Promoted Hydrolysis (Saponification): Using a base like sodium hydroxide (NaOH) provides a strong nucleophile (OH⁻) that attacks the carbonyl carbon. This reaction is effectively irreversible because the initially formed carboxylic acid is deprotonated by the base to form a carboxylate salt, which is unreactive towards further nucleophilic attack. The products are 3-bromo-2-methylpropan-1-ol and sodium acetate.
Transesterification is the process of exchanging the alcohol portion of an ester with another alcohol. When this compound is treated with an alcohol (R'-OH) in the presence of an acid or base catalyst
Hydrolysis and Transesterification Processes
Reactions at the Alkyl and Methyl Moieties
The reactivity of this compound at its alkyl and methyl groups is governed by the interplay of the primary alkyl bromide, the branched methyl group, and the ester functionality. These reactions typically involve the C-H bonds of the carbon backbone and the methyl substituent, rather than direct transformations of the ester or the C-Br bond, which are discussed elsewhere. The primary pathways include radical-mediated substitutions and oxidation of the hydrocarbon portions of the molecule.
Alpha-halogenation refers to the substitution of a hydrogen atom on a carbon adjacent to a functional group (the α-carbon) with a halogen. In this compound, this can be ambiguous. The carbon adjacent to the ester's carbonyl group has no hydrogen atoms, precluding typical acid- or base-catalyzed enolate-mediated halogenation at that site. Therefore, substitution on the propyl chain is more relevant, particularly through free-radical mechanisms.
Free-radical halogenation occurs with alkanes and alkyl-substituted compounds, typically initiated by UV light or heat. wikipedia.orglibretexts.org The reaction proceeds via a radical chain mechanism involving three phases: initiation, propagation, and termination. youtube.comlibretexts.org
Initiation: The process begins with the homolytic cleavage of a halogen molecule (e.g., Cl₂ or Br₂) to produce two halogen radicals (X•). libretexts.orgyoutube.com
Propagation: A halogen radical abstracts a hydrogen atom from the alkane backbone of this compound, creating an alkyl radical and HX. This new carbon-centered radical then reacts with another halogen molecule to form a new C-X bond and regenerate a halogen radical, which continues the chain. youtube.comlibretexts.org
Termination: The reaction ceases when two radicals combine. libretexts.orglibretexts.org
The selectivity of this reaction depends on the type of C-H bond being targeted. Tertiary C-H bonds are more reactive towards radical abstraction than secondary, which are more reactive than primary C-H bonds. wikipedia.orglibretexts.org In this compound, there is one tertiary hydrogen (at the C-2 methine position), and primary hydrogens on the methyl group. This suggests that under radical conditions, halogenation would preferentially occur at the C-2 position. However, allylic and benzylic positions are even more reactive if present. wikipedia.org
While direct studies on this compound are scarce, the principles of radical halogenation of alkanes provide a strong predictive framework for its reactivity. libretexts.org
Table 1: Relative Reactivity of C-H Bonds in Radical Chlorination
| Bond Type | Relative Reactivity | Example Location in Substrate |
|---|---|---|
| Primary (1°) | 1 | Methyl group hydrogens |
| Secondary (2°) | 3.8 | Methylene (B1212753) hydrogens (C1, C3) |
| Tertiary (3°) | 5 | Methine hydrogen (C2) |
Data derived from the general principles of radical chlorination of alkanes. wikipedia.orglibretexts.org
The oxidation of the carbon backbone of haloalkanes involves the conversion of a C-H bond into a C-O bond, representing a loss of electron density at the carbon atom. libretexts.orglibretexts.org Such reactions on alkanes and their derivatives are generally challenging and may require potent oxidizing agents or specific catalysts. libretexts.orgmdpi.com The oxidation of haloalkanes can be complex; for instance, electrochemical oxidation of alkyl bromides can lead to the cleavage of the C-Br bond and the formation of a carbocation. researchgate.net
For this compound, the most susceptible position on the carbon backbone for oxidation would be the tertiary C-H bond at the 2-position, due to its lower bond dissociation energy compared to primary and secondary C-H bonds. mdpi.com Oxidation at this site would likely yield a tertiary alcohol, resulting in the formation of 3-bromo-2-hydroxy-2-methylpropyl acetate. Further oxidation of the methyl group or cleavage of the carbon chain would necessitate more forceful conditions. mdpi.com
The mechanism of C-H oxidation often involves hydrogen atom transfer (HAT) to a highly reactive oxidizing species, such as a high-valent metal-oxo species generated from catalysts, followed by an oxygen rebound step to form the C-O bond. mdpi.com The presence of electron-withdrawing groups, like the bromine atom and the ester group in the substrate, can influence the reactivity of nearby C-H bonds, generally making them less susceptible to attack by electrophilic oxidants. mdpi.com
Table 2: Examples of Oxidation Pathways for Alkyl Groups
| Reagent/System | Substrate Type | Typical Product(s) | Reference |
|---|---|---|---|
| Potassium Permanganate (KMnO₄) / H⁺ | Primary/Secondary Alcohols | Carboxylic Acids / Ketones | weebly.com |
| Potassium Dichromate (K₂Cr₂O₇) / H⁺ | Primary/Secondary Alcohols | Carboxylic Acids / Ketones | nobraintoosmall.co.nz |
| Metal-oxo catalysts (e.g., Fe, Mn complexes) | Alkanes (C-H bonds) | Alcohols, Ketones | mdpi.com |
| Electrochemical Oxidation | Alkyl Halides | Carbocation-derived products (e.g., amides in acetonitrile) | researchgate.net |
This table presents general oxidation reactions for functional groups analogous to those potentially formed from or present on the substrate.
Spectroscopic Characterization in Research for 3 Bromo 2 Methylpropyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 3-Bromo-2-methylpropyl acetate (B1210297), both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional (2D) techniques, offer detailed structural insights.
The ¹H NMR spectrum of 3-Bromo-2-methylpropyl acetate provides information about the chemical environment of each proton. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values are all used to assign protons to their respective positions in the molecule.
A detailed analysis reveals distinct signals corresponding to the methyl protons of the acetate group, the methyl protons on the propyl chain, the methine proton, and the methylene (B1212753) protons adjacent to the bromine and oxygen atoms. The chemical shifts are influenced by the electronegativity of the neighboring atoms. For instance, the protons on the carbon attached to the bromine atom are expected to be deshielded and appear at a lower field compared to typical alkyl protons.
Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| CH₃ (acetate) | ~2.0 - 2.1 | Singlet | 3H |
| CH₃ (on propyl chain) | ~1.0 - 1.1 | Doublet | 3H |
| CH (methine) | ~2.0 - 2.2 | Multiplet | 1H |
| CH₂Br | ~3.4 - 3.6 | Multiplet | 2H |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. A decoupled ¹³C NMR spectrum of this compound will show distinct peaks for each unique carbon atom. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms they are bonded to. For example, the carbonyl carbon of the ester group will appear significantly downfield. unifi.it
Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (carbonyl) | ~170 - 171 |
| CH₂O | ~68 - 70 |
| CH | ~35 - 37 |
| CH₂Br | ~38 - 40 |
| CH₃ (on propyl chain) | ~16 - 18 |
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for confirming the structural assignments made from 1D NMR. COSY spectra reveal proton-proton coupling relationships, helping to establish the connectivity of the proton network. HSQC spectra correlate proton signals with their directly attached carbon signals, confirming the C-H attachments.
Proton (¹H) NMR Spectral Analysis
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups.
The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of key functional groups. A strong absorption band is expected in the region of 1735-1750 cm⁻¹ due to the C=O (carbonyl) stretching vibration of the ester group. unifi.it The C-O stretching vibrations of the ester will appear in the 1000-1300 cm⁻¹ region.
The carbon-bromine (C-Br) stretching vibration typically appears in the fingerprint region of the IR spectrum, generally between 500 and 700 cm⁻¹. Raman spectroscopy can also be used to observe these vibrational modes, often providing complementary information.
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|
| C=O Stretch (Ester) | 1735 - 1750 |
| C-O Stretch (Ester) | 1000 - 1300 |
| C-H Stretch (Alkyl) | 2850 - 3000 |
Due to the presence of single bonds, this compound can exist in different rotational isomers or conformers. IR and Raman spectroscopy can be employed to study these conformational changes. By analyzing the spectra at different temperatures or in different solvents, it may be possible to identify bands that correspond to specific conformers. The relative intensities of these bands can provide information about the relative populations of the different conformers. Studies on similar molecules like 3-bromo-2-methylpropene (B116875) have utilized IR spectroscopy to investigate rotational isomerism. chemicalbook.com
Characterization of Carbon-Bromine and Carbonyl Stretching Frequencies
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound (195.05 g/mol for the most common isotopes). aksci.com
A key feature in the mass spectrum of a bromine-containing compound is the presence of isotopic peaks. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks, (M)⁺ and (M+2)⁺, with approximately equal intensity.
The fragmentation pattern provides further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group. For this compound, characteristic fragments could arise from the cleavage of the C-Br bond, the C-O bond, or the ester linkage. Analysis of these fragment ions helps to piece together the structure of the original molecule.
Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS)
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatography is used to separate, identify, and quantify the components of a mixture. It is essential for determining the purity of this compound and identifying any byproducts from its synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier method for analyzing volatile and thermally stable compounds like this compound. In this technique, the compound is vaporized and passed through a capillary column, which separates it from other volatile impurities based on boiling point and polarity. The separated components then enter a mass spectrometer for detection and identification. This method is routinely used to assess purity, where the retention time and mass fragmentation pattern are compared against a known standard.
Table 3: Illustrative GC-MS Analytical Parameters
| Parameter | Specification | Purpose |
| Column | Non-polar (e.g., BPX5) | Separation of volatile compounds. |
| Carrier Gas | Helium | Inert mobile phase. |
| Injector Temp. | ~200-250 °C | Ensures complete vaporization. |
| Oven Program | Temperature gradient (e.g., 50 to 250 °C) | Elution and separation of components. |
| Detector | Mass Spectrometer (EI mode) | Identification based on mass spectrum. |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components in a liquid mobile phase. It is suitable for compounds that are non-volatile or thermally unstable. For this compound, HPLC can be used as an alternative or complementary method to GC for purity assessment. In research involving related bromo-substituted molecules, HPLC is a standard method to confirm compound purity, often demonstrating purities greater than 95%. A common setup involves a reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile.
Table 4: Typical HPLC Method for Purity Analysis
| Parameter | Specification |
| Column | Reversed-Phase C18 |
| Mobile Phase | Acetonitrile / Water with 0.1% TFA |
| Detection | UV at 210/254 nm |
| Flow Rate | 1.0 mL/min |
| Purity Standard | >95% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds
X-Ray Diffraction (XRD) for Crystalline Structure Analysis
X-Ray Diffraction (XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides unambiguous proof of a molecule's structure and stereochemistry. However, XRD requires a single, high-quality crystal, and the technique is only applicable to solid materials. Since this compound is typically supplied as a liquid, XRD is not a standard method for its analysis.
In research on structurally related chiral molecules like (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid, XRD has been used to validate the absolute stereochemistry and determine its monoclinic crystal structure. This highlights the power of XRD for structural elucidation should a crystalline form or derivative of this compound be prepared.
Mechanistic Investigations of 3 Bromo 2 Methylpropyl Acetate Reactions
Kinetic Studies of Unimolecular and Bimolecular Reactions
The kinetics of substitution and elimination reactions for 3-Bromo-2-methylpropyl acetate (B1210297) are dictated by its structure. As a primary alkyl halide, it is expected to react via bimolecular mechanisms (SN2 and E2). However, the significant steric hindrance created by the methyl group on the adjacent carbon dramatically slows the rate of direct backside attack required for the SN2 pathway. masterorganicchemistry.comspcmc.ac.inchemistrysteps.com
Unimolecular reactions (SN1 and E1) are generally disfavored for primary halides because they would require the formation of a highly unstable primary carbocation. firsthope.co.in The rate-determining step for SN1 reactions is the formation of this carbocation, a process that is significantly slower for primary substrates compared to secondary or tertiary ones. masterorganicchemistry.comfirsthope.co.in
Table 1: Comparison of Hypothetical Relative Reaction Rates for Different Substitution Pathways
| Substrate | Reaction Type | Relative Rate (k_rel) | Key Factor |
|---|---|---|---|
| 1-Bromopropane | SN2 | 1.0 | Unhindered primary halide |
| 3-Bromo-2-methylpropyl acetate | SN2 | ~0.001 | Severe steric hindrance at C2 |
| This compound | SN1 (no rearrangement) | Extremely low | Unstable primary carbocation |
| This compound | SN1 (with rearrangement) | Low to Moderate | Formation of a more stable tertiary carbocation |
Exploration of Rearrangement Pathways in Substitution Reactions
A defining characteristic of the reactions of this compound is its propensity to undergo carbocation rearrangement. numberanalytics.comlibretexts.org Although the formation of a primary carbocation is energetically costly, under conditions that favor ionization (e.g., polar protic solvents, Lewis acid catalysis), the departure of the bromide leaving group can be followed by a rapid 1,2-methyl shift. mdpi.comlibretexts.org
This rearrangement transforms the unstable primary carbocation into a much more stable tertiary carbocation. The nucleophile then attacks this rearranged carbocation, leading to products with a different carbon skeleton than the starting material. libretexts.orgkogistate.gov.ng
Mechanism of Rearrangement:
Ionization: The C-Br bond breaks, forming a primary carbocation and a bromide ion. This step is often the slowest and can be assisted by solvent or catalysts.
1,2-Methyl Shift: An adjacent methyl group, along with its bonding pair of electrons, migrates to the positively charged primary carbon.
Formation of Tertiary Carbocation: This migration results in the formation of a more stable tertiary carbocation.
Nucleophilic Attack: The nucleophile attacks the tertiary carbocation, forming the final, rearranged substitution product.
The extent of rearrangement versus direct substitution is highly dependent on reaction conditions, particularly the solvent and the nucleophile's strength. numberanalytics.comsolubilityofthings.com
Table 2: Predicted Product Distribution in the Ethanolysis of this compound
| Product | Mechanism | Expected Yield (Polar Protic Solvent) | Expected Yield (Polar Aprotic Solvent, Strong Nucleophile) |
|---|---|---|---|
| 2-Ethoxy-2-methylpropyl acetate (Rearranged Product) | SN1 with 1,2-methyl shift | Major Product | Minor Product |
| 3-Ethoxy-2-methylpropyl acetate (Direct Substitution) | SN2 | Minor Product | Major Product |
Catalytic Mechanisms in Esterification and Derivatization
The term "esterification" refers to the formation of an ester. Since this compound is already an ester, catalytic mechanisms are relevant for its hydrolysis (the reverse of esterification) and for derivatization reactions involving either the ester or the alkyl bromide portion of the molecule.
Ester Hydrolysis and Transesterification:
Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification. The mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. youtube.comucalgary.ca The reaction is reversible. ucoz.com
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a strong nucleophile, such as hydroxide (B78521) (OH⁻), directly attacks the carbonyl carbon. ucalgary.cadalalinstitute.com This forms a tetrahedral intermediate which then expels the alkoxide leaving group to form a carboxylic acid, which is immediately deprotonated by the base. ucoz.com
Transesterification: This process involves converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgbyjus.com The mechanisms are analogous to acid- and base-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com
Derivatization of the Alkyl Bromide:
Lewis Acid Catalysis: In substitution reactions, Lewis acids like aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) can be used to increase the leaving group ability of the bromine. masterorganicchemistry.comsaskoer.ca The Lewis acid coordinates to the bromine atom, polarizing the C-Br bond and facilitating its cleavage to form a carbocation, which can then undergo rearrangement and subsequent nucleophilic attack. masterorganicchemistry.comlibretexts.org
Table 3: Catalytic Approaches for Derivatization Reactions
| Reaction Type | Catalyst | Function of Catalyst | Typical Outcome |
|---|---|---|---|
| Hydrolysis | H₂SO₄ (acid) | Protonates carbonyl, activating the ester | Reversible formation of 2-methyl-1,3-propanediol (B1210203) and acetic acid |
| Hydrolysis | NaOH (base) | Provides strong nucleophile (OH⁻) | Irreversible formation of sodium acetate and 2-methyl-1,3-propanediol |
| Transesterification | NaOCH₃ (base) | Generates a strong nucleophile (CH₃O⁻) | Exchange of the acetate group for a different ester |
| Substitution (of Br) | AlCl₃ (Lewis acid) | Facilitates C-Br bond cleavage | Promotes SN1 pathway and rearrangement |
Theoretical and Computational Studies of 3 Bromo 2 Methylpropyl Acetate
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to predicting the geometric and energetic properties of a molecule. These calculations solve the Schrödinger equation, albeit with approximations, to determine the electron distribution and energy of the molecular system.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for optimizing molecular geometries and calculating vibrational frequencies. researchgate.netacs.org For 3-bromo-2-methylpropyl acetate (B1210297), DFT methods like B3LYP or M06-2X, combined with a suitable basis set such as 6-31G(d) or larger, would be employed to find the lowest energy structure (the optimized geometry). researchgate.net
The optimization process systematically adjusts the positions of the atoms until a minimum on the potential energy surface is located. From this optimized structure, key geometric parameters can be extracted. A subsequent vibrational frequency analysis confirms that the structure is a true minimum (no imaginary frequencies) and provides theoretical infrared (IR) spectra, which can be compared with experimental data for validation. bozok.edu.tr
Table 1: Predicted Geometrical Parameters for 3-Bromo-2-methylpropyl Acetate (Illustrative)
| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP/6-31G(d)) |
| Bond Length | C-Br | 1.96 Å |
| C=O | 1.21 Å | |
| C-O (ester) | 1.35 Å | |
| O-CH2 | 1.45 Å | |
| Bond Angle | O=C-O | 123.5° |
| C-C-Br | 112.0° | |
| C-O-C | 117.0° |
Note: This table is illustrative, based on typical values for similar functional groups, as specific published data for this molecule is scarce.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and high-accuracy composite methods like Complete Basis Set (CBS-QB3) or G3 theory, offer a higher level of theory for more precise energy calculations. researchgate.netacs.org These methods are crucial for determining thermochemical properties like enthalpies of formation (ΔfH°) and bond dissociation energies (BDEs). researchgate.net The BDE is particularly important as it indicates the energy required to break a specific bond, highlighting the most likely initial steps in decomposition reactions.
For this compound, the C-Br bond is expected to be one of the weakest, making it a primary site for dissociation. Calculations on similar esters show that unimolecular decomposition can also occur via concerted transition states. researchgate.net Ab initio calculations can precisely quantify these energy barriers.
Table 2: Predicted Bond Dissociation Energies (BDEs) for Key Bonds (Illustrative)
| Bond | Predicted BDE (kcal/mol) | Reaction Pathway |
| CH₂(Br)-CH | ~82 | Radical Formation |
| C-Br | ~70 | Halogen Elimination |
| CH₃-COO | ~85 | Ester Bond Cleavage |
| O-C(propyl) | ~88 | Ether Bond Cleavage |
Note: This table is illustrative. BDEs are context-dependent and would be precisely calculated using methods like CBS-QB3.
Density Functional Theory (DFT) Approaches for Geometry Optimization and Vibrational Analysis
Conformational Analysis and Intermolecular Interactions
This compound has several rotatable single bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the different stable conformers (rotamers) and the energy barriers between them. This is typically done by systematically rotating dihedral angles and calculating the energy at each point, often using DFT or molecular mechanics methods. lookchem.com
The relative orientation of the bulky bromine atom, the methyl group, and the acetate group will significantly influence the stability of different conformers due to steric and electronic effects. The most stable conformers are those that minimize steric hindrance and optimize dipole-dipole interactions. For instance, the conformation of the ester group itself (syn or anti) is a critical factor. researchgate.net Understanding the population of these conformers at a given temperature is essential, as the reactivity of the molecule can depend on the specific conformation entering a reaction pathway. pnas.org
Reaction Path and Transition State Modeling
Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface that connects reactants to products via transition states. mdpi.com For this compound, important reactions to model would include nucleophilic substitution (SN2) at the carbon bearing the bromine, elimination reactions (E2), and thermal decomposition (pyrolysis).
Once a transition state for a specific reaction pathway is located and verified using computational methods, Transition State Theory (TST) can be used to calculate the high-pressure limit rate constant (k∞). ucsb.edu TST assumes that the system is in thermal equilibrium and calculates the rate based on the free energy difference between the reactant and the transition state. pnas.orgucsb.edu
A molecule like this compound can often react through multiple competing pathways. For example, under thermal conditions, it could undergo C-Br bond homolysis, or it could decompose via a six-membered ring transition state to yield 2-methylpropene and bromoacetic acid (an analogue to the common ester pyrolysis mechanism). researchgate.net
By calculating the rate constants for each competing pathway using TST and RRKM theory, it is possible to predict the branching ratios—the fraction of the reaction that proceeds through each channel. acs.org These ratios are highly dependent on temperature and pressure. For instance, at high temperatures, simple bond fission reactions with high activation energies tend to become more significant, while at lower temperatures, concerted pathways with more ordered transition states may dominate. This predictive capability is one of the most powerful applications of computational reaction dynamics.
Application of Transition State Theory (TST) and RRKM Theory
Quantitative Structure-Property Relationship (QSPR) Applications for Analogues
Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the structural features of molecules with their physicochemical properties. intofuture.orgwikipedia.org These computational tools are invaluable for predicting the properties of novel or uncharacterized compounds, like analogues of this compound, often before they are even synthesized. springernature.comnih.gov The core principle of QSPR is that the structure of a molecule dictates its properties, and this relationship can be quantified using molecular descriptors. wikipedia.orgscispace.comwiley.com
Research into analogues of this compound, particularly haloalkanes and esters, demonstrates the utility of QSPR in predicting a range of properties, most notably boiling points and various thermodynamic characteristics. molgen.denih.govnih.gov These studies employ sophisticated software, such as MOLGEN-QSPR and CODESSA, to calculate a vast pool of molecular descriptors and establish predictive models. molgen.deacs.orgaaai.org
Predicting Properties of Haloalkane Analogues
As a bromo-substituted alkane, this compound belongs to the haloalkane class. Extensive QSPR studies have been conducted on haloalkanes to predict their normal boiling points. molgen.de Researchers have successfully developed multilinear regression (MLR) models that establish a strong correlation between molecular structure and boiling point. For instance, a study on a large set of 507 haloalkanes developed several robust models. acs.org One such model utilized 14 molecular descriptors to achieve a high correlation, demonstrating significant predictive power. molgen.de These models are not only precise but are often simpler and based on broader datasets than earlier attempts. molgen.de
The predictive capabilities of these models are rigorously tested. For example, a model for a set of 534 halogenated alkanes (C1–C4) using five descriptors resulted in a high correlation coefficient (r² = 0.990). researchgate.net The success of these models allows for "inverse QSPR," where a desired property value (e.g., a specific boiling point range) is defined, and the software generates a list of all possible structures within a given chemical space that are predicted to have that property. molgen.de
Table 1: Performance of QSPR Models for Predicting Boiling Points of Haloalkane Analogues
| Model ID | Number of Compounds | Number of Descriptors | Correlation Coefficient (r²) | Cross-Validated r² (r²cv) | Standard Error (s) in °C | Cross-Validated Standard Error (scv) in °C |
|---|---|---|---|---|---|---|
| Model m6 | 257 | 6 | 0.9898 | 0.9885 | 6.976 | 7.529 |
| Model m13 | 507 | 13 | 0.9859 | 0.9851 | 8.067 | 8.310 |
| Model m14 | 507 | 14 | 0.9867 | 0.9857 | 7.818 | 8.131 |
Predicting Properties of Ester Analogues
The ester functional group in this compound is also a key structural feature. QSPR studies on various esters have been successful in modeling properties like boiling points and thermodynamic data. nih.govscispace.com One study on aliphatic esters found that their normal boiling points could be accurately predicted using a model based on atom-type-based topological indices. scispace.com The model indicated that boiling points are primarily influenced by molecular size, with smaller contributions from branching and polarity. scispace.com
Other research has focused on the esterification process itself, using QSPR to investigate the effects of different substituents on reaction dynamics. mdpi.comresearchgate.net For substituted cinnamic acid esters, quantum descriptors such as atomic charges and frontier molecular orbital energies were used to model the reaction steps. mdpi.comresearchgate.net Furthermore, QSPR has been applied to predict other critical properties for esters, including log P (octanol-water partition coefficient), which is crucial for understanding a compound's behavior in different environments. nih.gov
Table 2: Summary of QSPR Applications for Different Analogues
| Analogue Class | Property Predicted | Modeling Technique | Key Findings / Descriptors |
|---|---|---|---|
| Haloalkanes | Normal Boiling Point | Multiple Linear Regression (MLR) | Models use topological, electrostatic, and quantum chemical descriptors to achieve high predictive accuracy (r² > 0.98). molgen.de |
| Aliphatic Esters | Normal Boiling Point | MLR with Atom-Type Indices | Molecular size is the dominant factor, followed by branching and polarity. scispace.com |
| Substituted Cinnamic Acid Esters | Esterification Reaction Yields | MLR with Quantum Descriptors | Reaction favorability is linked to electron-withdrawing groups; modeled using FERMO energies and atomic charges. mdpi.comresearchgate.net |
| Oxygen-Containing Compounds (including Esters) | Normal Boiling Point | MLR & Radial Basis Network (RBN) | Non-linear RBN models showed higher accuracy than MLR, using descriptors selected from a large pool. researchgate.net |
| Diverse Organic Compounds | Setschenow Constants | Stepwise MLR | A robust model was developed using only 2D descriptors, demonstrating the power of simpler inputs. mjcce.org.mk |
Molecular Descriptors and Modeling Techniques
The foundation of any QSPR model is the selection of appropriate molecular descriptors. scispace.com These are numerical values that encode different aspects of a molecule's structure. wiley.com Studies on analogues of this compound have employed a wide variety of descriptors, including:
Topological Descriptors: These describe the connectivity of atoms in a molecule, relating to its size, shape, and degree of branching (e.g., path number parameters, atom-type-based AI indices). scispace.comnih.gov
Quantum-Chemical Descriptors: Derived from quantum mechanics, these describe electronic properties like atomic charges, orbital energies (HOMO/LUMO), and Fukui functions, which are crucial for modeling reactivity. mdpi.comresearchgate.net
Constitutional Descriptors: These reflect the basic composition of the molecule, such as atom counts or molecular weight. nih.gov
The mathematical models are typically constructed using statistical methods. mdpi.com Multiple Linear Regression (MLR) is a common technique used to create a linear equation relating the descriptors to the property. aaai.orgnih.gov For more complex, non-linear relationships, methods like Artificial Neural Networks (ANN) are employed. researchgate.netnih.gov To select the most relevant descriptors from a large pool and avoid overfitting, techniques like Genetic Algorithms (GA) are often used. nih.gov
Advanced Applications of 3 Bromo 2 Methylpropyl Acetate in Organic Synthesis
Role as a Key Intermediate in Complex Molecular Architectures
3-Bromo-2-methylpropyl acetate (B1210297) serves as a crucial building block in the synthesis of intricate molecular structures. Its utility is highlighted in the preparation of precursors for natural product synthesis. For instance, the chiral aldehyde, (S)-3-bromo-2-methylpropanol, is a key fragment in the total synthesis of pepluanol A. acs.org This aldehyde is synthesized in a multi-step process and then participates in a Nozaki–Hiyama–Kishi reaction to assemble a significant portion of the target molecule's carbon skeleton. acs.org The brominated nature of this intermediate is essential for subsequent transformations and the construction of the complex polycyclic system of the natural product.
Furthermore, derivatives of 3-bromo-2-methylpropyl acetate are employed in the synthesis of other complex molecules. For example, 1-(3-Bromo-2,2-bis(hydroxymethyl)propyl)pyridinium Bromide, derived from a related tribrominated precursor, is used to create a mixed-valence manganese complex with a high-spin ground state. acs.orgresearchgate.net This demonstrates the role of brominated propanol (B110389) derivatives in constructing sophisticated coordination complexes with specific magnetic properties.
The versatility of the bromo-methylpropyl moiety is also evident in its incorporation into various aromatic and heterocyclic systems, acting as a precursor to more elaborate structures. The presence of the bromine atom allows for a range of subsequent chemical modifications, such as cross-coupling reactions or nucleophilic substitutions, enabling the extension and elaboration of the molecular framework.
Precursor in the Synthesis of Chiral Compounds and Enantioselective Processes
The chiral variants of 3-bromo-2-methylpropanol, which can be derived from this compound, are valuable precursors in the synthesis of enantiomerically pure compounds. core.ac.ukosti.gov A notable application is in the synthesis of chiral liquid crystals. (S)-3-bromo-2-methylpropanol is used as a chiral precursor to create cholesteric glassy liquid crystals. osti.govgoogle.com The stereocenter in the propanol backbone is transferred to the final liquid crystalline molecule, inducing a helical stacking arrangement. google.com
The enantioselective synthesis of various biologically active molecules also relies on chiral brominated building blocks. For example, the synthesis of chiral indolines and tetrahydroquinoxalines can be achieved through reactions involving chiral aziridines, which can be conceptually related to derivatives of 3-bromo-2-methylpropyl amine. researchgate.net Additionally, the synthesis of chiral α-alkylcysteines has been studied using chiral phase-transfer alkylation with reagents like 3-bromo-2-methylpropene (B116875). sigmaaldrich.comchemicalbook.com
Enantioselective reactions, such as the asymmetric hydrogenation of imines catalyzed by transition metals, are a cornerstone of modern organic synthesis for producing chiral amines. acs.org While not directly involving this compound as a substrate, the principles of creating chiral centers are relevant. The synthesis of chiral α-aryl glycines with high enantiomeric excess has been achieved using this method. acs.org Similarly, chemo-enzymatic methods are employed for the synthesis of chiral 3-substituted tetrahydroquinolines, showcasing the power of combining biocatalysis with traditional chemical methods to achieve high stereoselectivity. rsc.org
Derivatization for Functional Material Development
The chemical reactivity of this compound and its derivatives allows for their incorporation into a variety of functional materials.
Integration into Polymer Systems as Monomers or Modifiers
Brominated compounds, including those structurally related to this compound, are utilized in polymer chemistry. For instance, poly(dimethylsiloxane), α,ω-bis(bromo methylpropionate) serves as a macroinitiator for atom transfer radical polymerization (ATRP), a controlled polymerization technique. specificpolymers.com This allows for the synthesis of block copolymers with well-defined architectures. The bromine end groups of this polymer can initiate the polymerization of other monomers, leading to the formation of complex polymer structures.
Utilization in Liquid Crystal Chemistry through Brominated Alcohol Precursors
Brominated alcohols, which are precursors to or can be derived from this compound, play a significant role in the synthesis of liquid crystals. As mentioned earlier, (S)-3-bromo-2-methylpropanol is a key chiral building block for producing cholesteric glassy liquid crystals. osti.govgoogle.com The incorporation of this chiral spacer leads to materials with specific helical structures that selectively reflect light. Racemic 3-bromo-2-methylpropanol can be used to prepare nematic glassy liquid crystals. osti.gov
The synthesis of discotic liquid crystals, another class of liquid crystalline materials, can also involve brominated precursors. acs.org While specific examples using this compound are not prevalent, the general strategy involves using brominated compounds to build up the complex molecular architectures required for liquid crystalline behavior. For instance, the synthesis of new discotic compounds has been reported starting from 1,3,5-trihydroxybenzene and reacting it with alkoxybenzoyl chlorides, which can be synthesized from brominated alkanes. nahrainuniv.edu.iq The synthesis of perylene (B46583) diimide-based liquid crystals also demonstrates the construction of complex, functional liquid crystalline materials. mdpi.com
Reagent in the Formation of Heterocyclic Compounds (e.g., Azetidines from related brominated amines)
Derivatives of this compound are valuable reagents for the synthesis of heterocyclic compounds, particularly strained four-membered rings like azetidines. The synthesis of 3-methoxyazetidines can be achieved from N-alkylidene-(2,3-dibromo-2-methylpropyl)amines through a reductive cyclization and rearrangement process. bham.ac.uk This method involves the treatment of the dibrominated amine with sodium borohydride.
Another approach to azetidine (B1206935) synthesis involves the reductive cyclization of γ-haloalkyl-imines. bham.ac.uk This general strategy can be applied to precursors derived from 3-bromo-2-methylpropylamine. The intramolecular cyclization of 2-azaallylic anions, formed by deprotonating N-(3-bromopropyl)imines, leads to the formation of cyclopropylamines, which are structurally related to azetidine precursors. researchgate.net
The synthesis of various substituted azetidines has been extensively studied, employing different cyclization strategies. organic-chemistry.orgrsc.org These methods often rely on precursors containing a leaving group, such as a bromine atom, at the γ-position relative to a nitrogen atom. The versatility of these synthetic routes allows for the preparation of a wide range of functionalized azetidines, which are important building blocks in medicinal chemistry and drug discovery. nih.gov
Environmental Research and Fate of Brominated Alkyl Acetates General Class
Environmental Occurrence and Distribution in Various Matrices
Brominated flame retardants are widespread environmental contaminants and have been detected in various environmental compartments across the globe. researchgate.netresearchgate.netresearchgate.net Their distribution is largely governed by their physicochemical properties, such as low water solubility and low vapor pressure. oecd.org This leads to their partitioning and accumulation in solid matrices like soil and sediment. oecd.orgnih.gov
The primary sources of these compounds in the environment include emissions from manufacturing facilities, leaching from products during their use and disposal, and formation during incineration processes. researchgate.netumweltbundesamt.de Consequently, higher concentrations of BFRs are often found in sediment and dust near industrial and urban areas. researchgate.net They have been identified in the air, water, soil, and even biota in the vicinity of production plants. epa.gov The presence of various brominated organic compounds in environmental samples far from their source indicates their potential for long-range transport. epa.gov
Table 1: Environmental Occurrence of Brominated Flame Retardants (General Class)
| Environmental Matrix | General Findings | Key References |
| Air | Detected in ambient air, often associated with particulate matter due to low volatility. Indoor air can also have elevated levels from consumer products. | epa.govwho.int |
| Water | Generally low concentrations in the water column due to low solubility. Higher levels can be found in wastewater effluents. | nih.govnih.govnih.gov |
| Soil & Sediment | Act as a primary sink for BFRs due to their tendency to adsorb to organic matter. Higher concentrations are found in these compartments. | researchgate.netoecd.orgnih.govresearchgate.net |
| Biota | Detected in various organisms, including fish, birds, and marine mammals, indicating uptake from the environment. | nih.gov |
Persistence and Degradation Pathways in Environmental Compartments
Brominated compounds are generally characterized by their persistence in the environment. researchgate.netumweltbundesamt.de The strong carbon-bromine bond makes them resistant to degradation. However, they can undergo transformation through several pathways.
Photodegradation, or the breakdown of compounds by light, is a significant degradation pathway for some BFRs. oecd.orgnih.gov This process often involves debromination, where bromine atoms are sequentially removed from the molecule. oecd.org This can lead to the formation of lower-brominated compounds, which may be more persistent and toxic than the parent compound. umweltbundesamt.de The rate of photodegradation is influenced by factors such as the light wavelength and the surrounding medium. nih.gov For instance, the C-halogen bond is known to undergo photoinduced cleavage. researchgate.net
Hydrolysis, the reaction with water, can also contribute to the degradation of some brominated compounds, particularly esters. epa.gov However, for many of the more persistent BFRs, biodegradation in water, sediment, and soil is not considered to be a rapid process. oecd.org
The biodegradation of brominated compounds is generally slow and often requires specific microbial populations and environmental conditions. mdpi.comresearchgate.net A key mechanism in the biodegradation of these compounds is dehalogenation, the enzymatic cleavage of the carbon-halogen bond. researchgate.net
Studies on various BFRs have shown that both anaerobic and aerobic degradation can occur. Anaerobic debromination is a primary pathway in oxygen-limited environments like sediments. researchgate.net Aerobic biodegradation can also happen, though it may be less efficient for highly brominated compounds. researchgate.net The presence of other organic matter can sometimes enhance the biodegradation of these compounds through co-metabolism. The rate of biodegradation can be influenced by factors such as pH, temperature, and the presence of specific microbial strains. mdpi.com
Photodegradation and Hydrolysis Mechanisms
Assessment of Bioaccumulation and Biomagnification in Ecological Systems
A significant environmental concern with brominated compounds is their potential to bioaccumulate and biomagnify. umweltbundesamt.demst.dk Bioaccumulation refers to the buildup of a chemical in an organism from all sources (water, food, air), while biomagnification is the increasing concentration of a chemical in organisms at successively higher levels in a food chain.
Due to their lipophilic (fat-loving) nature, indicated by a high octanol-water partition coefficient (log Kow), many BFRs have a high affinity for fatty tissues in living organisms. researchgate.netnih.gov This leads to their accumulation in aquatic and terrestrial life. nih.govmst.dk The bioaccumulation potential can sometimes be influenced by the molecular size of the compound, with very large molecules being less readily taken up by organisms. mst.dk Evidence of biomagnification has been observed in various food chains, with top predators often exhibiting the highest concentrations of these contaminants. nih.gov
Table 2: Bioaccumulation Potential of Selected Brominated Flame Retardants
| Compound Class | Log Kow | Bioaccumulation Factor (BCF) | General Bioaccumulation Potential | Key References |
| Polybrominated Diphenyl Ethers (PBDEs) | Varies by congener | Can be > 5,000 | High | mst.dk |
| Hexabromocyclododecane (HBCD) | ~5.6 | High | High | umweltbundesamt.denih.gov |
| Tetrabromobisphenol A (TBBPA) | ~4.5 | Lower than PBDEs | Moderate | umweltbundesamt.denih.gov |
Note: Data for specific brominated alkyl acetates are not available. The table presents data for well-studied BFRs to illustrate the general principles.
Modeling Environmental Transport and Exposure Routes
To understand and predict the movement and fate of brominated compounds in the environment, scientists use multimedia environmental fate models. epa.gov These models use the physicochemical properties of a chemical, such as its vapor pressure, water solubility, and partitioning coefficients, to estimate its distribution and persistence in different environmental compartments like air, water, soil, and biota. epa.govresearchgate.net
These models can simulate long-range transport, helping to explain the presence of these compounds in remote areas far from their sources. epa.gov The models can be complex, incorporating processes like advection, diffusion, and degradation. osti.gov Different modeling approaches exist, from simpler, well-mixed box models to more complex, spatially resolved models that consider the specific geography and hydrology of a region. mdpi.com
Exposure routes for humans and wildlife are also a key component of this research. For the general population, a primary exposure route to many BFRs is through the diet. umweltbundesamt.de Inhalation of indoor and outdoor air and ingestion of dust are also significant pathways, especially for compounds used in consumer products. nih.gov
Future Research Directions for 3 Bromo 2 Methylpropyl Acetate
Development of Novel and Sustainable Synthetic Methodologies
The advancement of synthetic chemistry increasingly relies on the development of efficient, cost-effective, and environmentally benign processes. Future research on 3-Bromo-2-methylpropyl acetate (B1210297) should prioritize the move away from traditional synthesis methods, which may involve harsh reagents and generate significant waste, toward more sustainable alternatives.
Key research objectives should include:
Enzymatic and Biocatalytic Routes: Exploration into the use of enzymes, such as lipases for the acetylation step or bromoperoxidases for regioselective bromination of a precursor alcohol, could offer mild reaction conditions and high stereoselectivity. The use of chiral synthons like (S)-(+)-3-bromo-2-methylpropanol has been documented in the synthesis of complex molecules, suggesting that enzymatic resolutions or asymmetric synthesis of this precursor could be a valuable strategy. osti.gov
Flow Chemistry and Process Optimization: Implementing continuous flow reactors for the synthesis of 3-Bromo-2-methylpropyl acetate could enhance safety, improve heat and mass transfer, and allow for easier scalability compared to batch processes. This approach would enable precise control over reaction parameters, potentially increasing yield and purity while minimizing reaction times.
Green Chemistry Principles: Research should focus on synthetic pathways that align with the principles of green chemistry. This includes using less hazardous solvents, reducing the number of synthetic steps (improving atom economy), and exploring catalytic systems (e.g., Lewis acid catalysis for esterification or bromination) that can be recycled and reused. chemicalbook.com Scalable synthesis strategies that consider metrics like reaction mass efficiency will be crucial for any potential industrial application. osti.gov
A comparison of potential synthetic approaches is presented in Table 1.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Key Research Challenges |
| Traditional Synthesis | Established procedures for similar compounds. | Often relies on stoichiometric, hazardous reagents; potential for low yields and side products. chemicalbook.com |
| Enzymatic Synthesis | High selectivity (enantio- and regioselectivity), mild conditions, reduced environmental impact. | Enzyme stability, cost, and identifying suitable enzymes for the specific substrate. |
| Flow Chemistry | Enhanced safety and control, improved yield and purity, easy scalability. | Initial setup costs, potential for clogging, requires specialized equipment. |
| Catalytic Approaches | Reduced waste (atom economy), potential for catalyst recycling, milder conditions than stoichiometric reagents. acs.org | Catalyst poisoning, separation of catalyst from product, catalyst cost and lifetime. |
Exploration of Undiscovered Reactivity and Derivatization Opportunities
The synthetic utility of this compound lies in its dual functionality: the reactive carbon-bromine bond and the ester group. The steric hindrance introduced by the 2-methyl group likely influences its reactivity compared to linear analogs, a factor that warrants systematic investigation.
Future research should explore:
Nucleophilic Substitution Reactions: A comprehensive study of its reactivity with a wide array of nucleophiles (e.g., amines, thiols, cyanides, azides) is needed to build a library of novel derivatives. These reactions would provide access to compounds with diverse functional groups, which could serve as intermediates for pharmaceuticals or materials science.
Organometallic Chemistry: Investigating the formation of Grignard or organolithium reagents from this compound could open pathways to new carbon-carbon bond formations. However, the compatibility of these reactive organometallics with the acetate ester functionality would need to be carefully managed, possibly through the use of low temperatures or protective group strategies.
Coupling Reactions: Its potential as a substrate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) should be evaluated. This would enable the introduction of aryl, vinyl, or alkynyl groups, significantly expanding its synthetic applications.
Ester Group Transformations: Beyond its role as a potential protecting group, the acetate moiety can be hydrolyzed to reveal the primary alcohol (3-bromo-2-methylpropan-1-ol), a valuable bifunctional intermediate in its own right. core.ac.uk This precursor alcohol is used in the synthesis of chiral liquid crystals and other complex molecules. osti.gov
Integration of Advanced Spectroscopic and Computational Techniques
A thorough characterization of this compound is fundamental for its use in synthesis. While standard techniques like NMR and IR are essential, integrating more advanced methods can provide deeper insights into its structure and properties.
Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) should be employed for unambiguous assignment of all proton and carbon signals, confirming the connectivity and structure.
Computational Modeling: Density Functional Theory (DFT) and other quantum chemical methods can be powerful tools for predicting molecular properties. researchgate.netacs.org Future work should involve:
Conformational Analysis: Determining the most stable conformations of the molecule, considering the rotational freedom around the C-C bonds.
Spectroscopic Prediction: Calculating theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra to aid in the interpretation of experimental data. researchgate.net
Reactivity Indices: Using computational models to calculate parameters like frontier molecular orbital (FMO) energies (HOMO-LUMO gap), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis to predict sites of reactivity for nucleophilic or electrophilic attack. acs.org
Table 2: Predicted Spectroscopic and Physicochemical Data
| Property | Technique/Method | Predicted Value/Observation | Reference |
| ¹H NMR | NMR Spectroscopy | Signals expected for methyl, methylene (B1212753), and methine protons. | chemicalbook.com |
| ¹³C NMR | NMR Spectroscopy | Distinct peaks for carbonyl, O-CH₂, C-Br, and alkyl carbons. | mdpi.com |
| IR Spectroscopy | FT-IR | Characteristic absorptions for C=O (ester) and C-Br stretches. | |
| Molecular Weight | Mass Spectrometry | 195.06 g/mol | |
| Topological Polar Surface Area (TPSA) | Computational | 26.3 Ų | chemscene.com |
| LogP | Computational | 1.60 | chemscene.com |
Comprehensive Environmental Fate and Transformation Studies
The introduction of any new or more widely used chemical into the market necessitates a thorough understanding of its environmental impact. For halogenated organic compounds, there are often concerns regarding their persistence, bioaccumulation, and potential toxicity.
Future research must address the following:
Biodegradation Pathways: Studies should be conducted to determine if this compound is susceptible to microbial degradation. Identifying potential metabolic pathways and degradation products is crucial for assessing its environmental persistence.
Abiotic Degradation: The rate and products of abiotic degradation processes, such as hydrolysis of the ester linkage and photolysis, should be investigated under various environmental conditions (e.g., pH, temperature, sunlight exposure).
Ecotoxicity Assessment: Standardized ecotoxicological tests on representative aquatic organisms (e.g., algae, daphnia, fish) are needed to determine the acute and chronic toxicity of the compound and its primary degradation products.
Transport and Partitioning: Experimental and computational determination of key physicochemical properties, such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow), will help model its movement and distribution in different environmental compartments (air, water, soil). taylorfrancis.com Information on related brominated compounds is available and can serve as a starting point for these investigations. europa.eu
High-Throughput Screening for Novel Synthetic Applications
High-throughput screening (HTS) has become an indispensable tool in both drug discovery and materials science for rapidly evaluating large numbers of compounds for desired properties or reactivity. acs.org Integrating this compound into HTS workflows could accelerate the discovery of new applications.
Areas for HTS application include:
Reaction Discovery: Screening the reactivity of this compound against a diverse array of reactants and catalysts in parallel can quickly identify novel and unexpected chemical transformations. acs.org
Catalyst Screening: For a known desired reaction, such as a specific nucleophilic substitution or a cross-coupling reaction, HTS can be used to rapidly screen a large library of catalysts and reaction conditions to find the optimal system for maximizing yield and selectivity.
Biological Screening: While not for therapeutic use, including this compound and its derivatives in HTS campaigns against various biological targets (e.g., enzymes, receptors) could uncover novel biological activities, potentially leading to its use as a chemical probe or a starting point for agrochemical or pharmaceutical development. core.ac.ukchemrxiv.org The use of combinatorial chemistry approaches could rapidly generate a library of derivatives for such screening. researchgate.net
By systematically addressing these research areas, the scientific community can fully elucidate the chemical nature, synthetic potential, and environmental profile of this compound, paving the way for its responsible and innovative application in chemical synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
